molecular formula C10H18BrNO2 B11947247 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one CAS No. 7146-85-2

2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one

Cat. No.: B11947247
CAS No.: 7146-85-2
M. Wt: 264.16 g/mol
InChI Key: ZAVSIBPANORZOP-UHFFFAOYSA-N
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Description

2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is a chemical compound with the molecular formula C10H18BrNO2 It is characterized by the presence of a bromine atom, an ethyl group, and a morpholine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one typically involves the bromination of 2-ethyl-1-(morpholin-4-yl)butan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides

      Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF)

      Temperature: Room temperature to reflux

      Reaction Time: Several hours

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Solvent: Ethanol (EtOH), tetrahydrofuran (THF)

      Temperature: 0°C to room temperature

      Reaction Time: 1-2 hours

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Solvent: Water, acetone

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups

    Reduction: Corresponding alcohols

    Oxidation: Carboxylic acids or other oxidized derivatives

Scientific Research Applications

2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and morpholine ring are key structural features that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
  • 2-Chloro-2-ethyl-1-(morpholin-4-yl)butan-1-one
  • 2-Bromo-2-ethyl-1-(piperidin-4-yl)butan-1-one

Uniqueness

2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both a bromine atom and a morpholine ring, which impart distinct chemical and biological properties

Properties

CAS No.

7146-85-2

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

2-bromo-2-ethyl-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C10H18BrNO2/c1-3-10(11,4-2)9(13)12-5-7-14-8-6-12/h3-8H2,1-2H3

InChI Key

ZAVSIBPANORZOP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N1CCOCC1)Br

Origin of Product

United States

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